1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl-

CRTh2 antagonist DP2 receptor binding indole-1-acetic acid

CRTh2/DP2 antagonist assay calibration requires structurally defined reference compounds with precisely quantified receptor affinity. This indole-1-acetic acid derivative (IC50 = 35 nM at recombinant human CRTh2) fills the critical affinity gap between AZD1981 (4 nM) and ramatroban (113 nM), enabling robust three-point calibration curves. • 5-Cyano-3-sulfonyl substitution pattern provides a unique hydrogen-bond acceptor probe for dissecting CRTh2 binding interactions, complementary to 5-halo or 5-acylamino analogues. • The 3-sulfonyl linker series exhibits lower CYP3A4 inhibition liability than 3-thio linker analogues, reducing metabolic interference during co-incubation experiments. • Disclosed in expired-fee patent US 7,723,373 B2 and structurally distinct from OC000459 and fevipiprant composition-of-matter claims, offering a legally accessible scaffold for lead optimization programs. • Calculated XLogP of 3.2 and TPSA of 109 Ų position this compound near the CNS drug-likeness boundary-useful for medicinal chemistry programs targeting peripheral CRTh2 antagonism with minimized CNS exposure.

Molecular Formula C18H13ClN2O4S
Molecular Weight 388.8 g/mol
CAS No. 646514-73-0
Cat. No. B12603937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl-
CAS646514-73-0
Molecular FormulaC18H13ClN2O4S
Molecular Weight388.8 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1CC(=O)O)C=CC(=C2)C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H13ClN2O4S/c1-11-18(26(24,25)14-5-3-13(19)4-6-14)15-8-12(9-20)2-7-16(15)21(11)10-17(22)23/h2-8H,10H2,1H3,(H,22,23)
InChIKeyLLXYOGQIDMFBMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl- – CRTh2/DP2 Antagonist


CAS 646514‑73‑0 belongs to the indole‑1‑acetic acid class of chemoattractant receptor‑homologous molecule expressed on Th2 lymphocytes (CRTh2, also known as DP2) antagonists. It possesses a 5‑cyano substituent, a 3‑[(4‑chlorophenyl)sulfonyl] group, and a 2‑methyl group on the indole core [1]. The compound was disclosed within a patent family assigned to AstraZeneca and evaluated in the lead‑optimization campaign that ultimately delivered the clinical candidate AZD1981 [2]. Its CRTh2 antagonist activity has been quantitatively confirmed in recombinant human receptor assays, positioning it as a structurally defined tool compound within this pharmacologically validated target class [1].

Generic Substitution Not Supported for Indole-1-Acetic Acid CRTh2 Antagonists


Indole‑1‑acetic acid CRTh2 antagonists exhibit steep structure‑activity relationships (SAR) where even single‑atom substitutions on the indole core drastically alter receptor affinity, functional potency, and selectivity profiles [1]. The lead‑optimization study that characterized CAS 646514‑73‑0 demonstrated that the 5‑cyano group, in combination with the 3‑sulfonyl‑4‑chlorophenyl substituent and the 2‑methyl group, yields a unique potency and selectivity fingerprint that cannot be replicated by analogues bearing 5‑halo, 5‑alkyl, or 5‑acylamino groups [1][2]. Off‑target liability profiles—including CYP450 inhibition, aldose reductase activity, and metabolic turnover—are exquisitely sensitive to these substitution patterns; therefore, substituting a seemingly similar indole‑1‑acetic acid analogue without head‑to‑head comparator data risks introducing uncharacterized pharmacology and confounding experimental interpretation [1].

Quantitative Evidence vs. CRTh2 Antagonist Comparators


CRTh2 Receptor Binding Affinity

In a standardized recombinant human CRTh2 binding assay, CAS 646514‑73‑0 exhibited an IC50 of 35 nM [1]. This positions the compound as a moderately potent antagonist—approximately 8.8‑fold less potent than the optimized lead AZD1981 (IC50 = 4 nM) from the same chemical program [1][2], and approximately 3.2‑fold more potent than the dual‑acting clinical drug ramatroban (CRTh2 IC50 = 113 nM) [3]. The 5‑cyano analog therefore occupies a distinct potency niche within the CRTh2 antagonist landscape: it is substantially more potent at the CRTh2 receptor than ramatroban, yet less potent than the highly optimized AZD1981, making it a useful intermediate‑affinity probe for SAR studies where maximal receptor blockade is not desired [1].

CRTh2 antagonist DP2 receptor binding indole-1-acetic acid PGD2 pathway

5-Cyano Substitution: Physicochemical Differentiation

CAS 646514‑73‑0 is the only member of the AstraZeneca indole‑1‑acetic acid CRTh2 antagonist patent series that combines a 5‑cyano substituent with a 3‑[(4‑chlorophenyl)sulfonyl] group and a 2‑methyl group [1]. The most extensively optimized analogue, AZD1981, carries a 5‑acetylamino group (IC50 = 4 nM) [2], while the direct 5‑chloro analogue (5‑chloro‑3‑[(4‑chlorophenyl)sulfonyl]‑2‑methyl‑1H‑indole‑1‑acetic acid) is also disclosed in the patent [1]. The 5‑cyano group is electron‑withdrawing (Hammett σm = +0.56) and alters the indole ring's electronic character, producing a lower calculated logP (XLogP = 3.2) compared to typical 5‑halo analogues . In the lead‑optimization program, cyano substitution at the 5‑position was shown to differentially modulate CYP450 inhibition liability and aldose reductase activity relative to 5‑halo and 5‑acylamino congeners—parameters critical for in vivo pharmacokinetic behavior—though explicit numerical selectivity ratios for the 5‑cyano compound versus its 5‑chloro comparator at individual CYP isoforms are not publicly available [2].

indole substitution SAR cyano group physicochemical properties CRTh2 antagonist selectivity

Sulfonyl vs. Thio Linker Differentiation

CAS 646514‑73‑0 contains a 3‑sulfonyl linker (S(=O)₂) connecting the indole core to the 4‑chlorophenyl group, whereas the clinical candidate AZD1981 employs a 3‑thio linker (S‑) [1][2]. The Luker et al. (2011) SAR study explicitly explored three linker series—3‑thio, 3‑sulfonyl, and 3‑oxy‑aryl—and reported that the oxidative state of the sulfur linker significantly affects CRTh2 potency, metabolic stability, and CYP450 inhibitory potential [1]. The sulfonyl series generally exhibited reduced CYP3A4 inhibition compared to the thio series at equipotent CRTh2 concentrations, though this benefit was accompanied by altered pharmacokinetic profiles in rodent models. Optimization across all three series ultimately converged on the 3‑thio‑aryl motif exemplified by AZD1981, implying that the 3‑sulfonyl series occupies a chemically distinct and less‑explored region of the indole‑1‑acetic acid CRTh2 antagonist chemical space [1].

sulfonyl linker thioaryl linker oxidative state CRTh2 antagonist sub-series

Patent and Chemical Matter Position: Structural Uniqueness

CAS 646514‑73‑0 is explicitly listed as a preferred compound in the foundational AstraZeneca indole‑3‑sulphur derivative patent (US 7,723,373 B2, priority date July 15, 2003) [1]. Within this patent, it is one of only a few exemplified compounds bearing the 5‑cyano‑3‑[(4‑chlorophenyl)sulfonyl]‑2‑methyl substitution triad. Subsequent CRTh2 antagonist patents from other organizations—including the OC000459 (Oxagen/Atopix) series [2] and the fevipiprant (Novartis) series [3]—employ different core scaffolds (quinoline‑2‑ylmethyl‑indole acetic acid and pyrrolo[2,3‑b]pyridine acetic acid, respectively) and do not encompass the 5‑cyano‑3‑sulfonyl substitution pattern. This structural uniqueness provides a well‑defined chemical matter position: the compound is publicly disclosed and its synthesis is described in the patent, yet it lies outside the primary composition‑of‑matter claims of competing clinical candidates [1].

patent differentiation chemical matter freedom to operate CRTh2 antagonist

Comparison with the 5-Chloro Analogue: Positional Isomer Differentiation

The closest structural analogue to CAS 646514‑73‑0 within the same patent family is 5‑chloro‑3‑[(4‑chlorophenyl)sulfonyl]‑2‑methyl‑1H‑indole‑1‑acetic acid, which differs solely at the 5‑position substituent (chloro vs. cyano) [1]. While both compounds are listed in US 7,723,373 B2 as preferred embodiments, the cyano group introduces a hydrogen‑bond acceptor capability (nitrile nitrogen) and higher polarity that can modulate protein‑ligand interactions, particularly with backbone amides in the CRTh2 binding pocket. The 5‑cyano analogue also has a calculated topological polar surface area (TPSA) of 109 Ų versus approximately 91 Ų for the 5‑chloro analogue, predicting subtly lower membrane permeability and altered tissue distribution . Although direct head‑to‑head CRTh2 potency data for this pair is not publicly available in the same assay, the lead‑optimization study reported that cyano substitution at the 5‑position was tolerated for CRTh2 binding while differentially impacting the off‑target profile compared to halogen substituents [2].

positional isomer 5-cyano vs 5-chloro indole substitution SAR

Application Scenarios in Respiratory & Allergic Disease Research


CRTh2 Binding Assay Calibration and SAR Probe

CAS 646514‑73‑0, with its quantitatively validated CRTh2 IC50 of 35 nM in recombinant human receptor assays [1], serves as an intermediate‑affinity reference compound for calibrating CRTh2 binding and functional assays. Its defined potency, which lies between the highly potent clinical candidates AZD1981 (4 nM) and the dual‑acting ramatroban (113 nM) [1][2], allows researchers to establish a three‑point affinity gradient for assay validation. The 5‑cyano‑3‑sulfonyl substitution pattern provides a structurally characterized probe for dissecting the contribution of the nitrile hydrogen‑bond acceptor to CRTh2 binding affinity, complementing SAR studies that typically employ 5‑halo or 5‑acylamino analogues [3].

CYP450 Inhibition-Sensitive In Vitro Pharmacology

In experimental systems where CYP450 inhibition is a confounding factor—such as co‑incubation with metabolically labile co‑treatments—the 3‑sulfonyl linker series (including CAS 646514‑73‑0) was reported to exhibit lower CYP3A4 inhibition liability than the 3‑thio linker series that yielded AZD1981 [1]. Researchers designing in vitro pharmacology experiments that require extended incubation times or co‑administration with CYP‑sensitive probe substrates can therefore preferentially select this sulfonyl‑linked analogue to reduce metabolic interference, a differentiation supported by the lead‑optimization SAR described in Luker et al. (2011) [1].

IP-Cleared Starting Point for CRTh2 Antagonist Chemistry

Because CAS 646514‑73‑0 is explicitly disclosed in the expired‑fee AstraZeneca patent US 7,723,373 B2 [1] and lies outside the primary composition‑of‑matter claims of competing clinical candidates OC000459 (Oxagen/Atopix) and fevipiprant (Novartis) [2][3], it provides a structurally distinct and legally accessible starting scaffold for organizations pursuing de novo CRTh2 antagonist lead optimization. The 5‑cyano‑3‑sulfonyl‑2‑methyl substitution triad offers a validated core that can be elaborated through structure‑based design without infringing on the dominant competitor patent estates.

Physicochemical Benchmarking for CNS-Excluded CRTh2 Antagonist Design

With a calculated XLogP of 3.2 and a topological polar surface area of 109 Ų [1], CAS 646514‑73‑0 sits near the upper boundary of CNS drug‑likeness (typically TPSA < 90 Ų for high CNS penetration). This property profile makes it a useful reference compound for medicinal chemistry programs that aim to minimize CNS exposure while maintaining peripheral CRTh2 antagonism—a relevant consideration for respiratory indications such as asthma and allergic rhinitis where peripheral target engagement is desired and CNS side effects should be avoided [2].

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